4-Acetyloxy Omeprazole Sulfide

Description

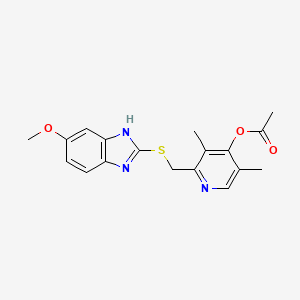

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSBQPLPAYUFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717999 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359829-71-2 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyloxy Omeprazole Sulfide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetyloxy Omeprazole Sulfide, a key intermediate in the development of novel proton pump inhibitors (PPIs). As the field of gastroenterology continues to seek therapeutic agents with improved pharmacokinetic profiles and enhanced stability, the strategic modification of existing drug scaffolds like omeprazole is of paramount importance. This document details a robust synthetic pathway to this compound, beginning with the well-established synthesis of its precursor, omeprazole sulfide. We then propose a targeted hydroxylation and subsequent acetylation to yield the final compound. Each synthetic step is explained with a focus on the underlying chemical principles and reaction mechanisms. Furthermore, this guide provides a thorough analytical workflow for the structural elucidation and purity assessment of this compound, including predicted data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Rationale for Omeprazole Analogue Development

Omeprazole, the first clinically approved proton pump inhibitor, revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] Despite its widespread success, the development of omeprazole analogues is a continuous effort driven by the need for compounds with enhanced chemical stability, improved bioavailability, and potentially altered metabolic pathways.[1] The sulfide analogue of omeprazole is a crucial intermediate in its synthesis and a known metabolite.[2] The introduction of an acetyloxy group at the 4-position of the pyridine ring in omeprazole sulfide is a strategic modification aimed at exploring structure-activity relationships and potentially improving the compound's pharmacokinetic properties. This guide elucidates a viable synthetic route and a comprehensive characterization strategy for this novel analogue.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a three-step process, commencing with the synthesis of the omeprazole sulfide backbone, followed by a regioselective hydroxylation and a final acetylation step.

Overall Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Omeprazole Sulfide

The initial step involves a nucleophilic substitution reaction to form the thioether linkage.[3] This is a well-established method for the synthesis of omeprazole and its analogues.[3][4]

Protocol 1: Synthesis of 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Omeprazole Sulfide)

-

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.05 eq.) in a mixture of ethanol and water.

-

Add 2-Mercapto-5-methoxybenzimidazole (1.0 eq.) to the basic solution and stir until fully dissolved.

-

In a separate beaker, dissolve 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq.) in water.

-

Slowly add the pyridine solution to the benzimidazole solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Omeprazole Sulfide.

-

Step 2: Synthesis of 4-Hydroxy Omeprazole Sulfide

The introduction of a hydroxyl group at the 4-position of the pyridine ring is a critical step. This can be achieved through various methods, including biological transformations using cytochrome P450 enzymes or their chemical mimics.[1] For a laboratory-scale synthesis, a chemical approach is often more practical.

Protocol 2: Synthesis of 4-Hydroxy Omeprazole Sulfide

-

Materials:

-

Omeprazole Sulfide

-

A suitable hydroxylating agent (e.g., a P450 mimic system or a selective demethylating agent if starting from a 4-methoxy precursor)

-

Appropriate solvent system

-

-

Procedure: (This is a generalized protocol and would need optimization based on the chosen hydroxylating agent)

-

Dissolve Omeprazole Sulfide (1.0 eq.) in a suitable solvent.

-

Add the hydroxylating agent (e.g., a metalloporphyrin catalyst and an oxygen source) under controlled temperature conditions.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-Hydroxy Omeprazole Sulfide.[5][6]

-

Step 3: Synthesis of this compound

The final step is the acetylation of the hydroxyl group. This is a standard esterification reaction.[7]

Protocol 3: Synthesis of this compound

-

Materials:

-

4-Hydroxy Omeprazole Sulfide

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 4-Hydroxy Omeprazole Sulfide (1.0 eq.) in anhydrous pyridine and DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following is a predicted analytical profile based on the expected structure and data from related compounds.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reactions.

-

Predicted HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.4)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm and 302 nm

-

Expected Result: A single major peak corresponding to this compound, with purity >98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |

| Benzimidazole-H | 7.0 - 7.6 (m) | 110 - 155 | Aromatic protons and carbons of the benzimidazole ring system. |

| Pyridine-H | ~8.0 (s) | 115 - 160 | Aromatic proton and carbons of the substituted pyridine ring. |

| Methoxy (-OCH₃) | ~3.8 (s) | ~56 | Singlet for the methoxy group on the benzimidazole ring. |

| Methyl (-CH₃) | ~2.2-2.4 (s) | ~12-15 | Singlets for the two methyl groups on the pyridine ring. |

| Methylene (-S-CH₂-) | ~4.2 (s) | ~30 | Singlet for the methylene bridge. |

| Acetoxy (-OCOCH₃) | ~2.1 (s) | ~21 (CH₃), ~169 (C=O) | Characteristic shifts for the acetyl group.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale for Prediction |

| C=O (ester) | 1750 - 1735 | Strong absorption characteristic of the carbonyl stretch in an ester.[9] |

| C-O (ester) | 1250 - 1000 | Stretching vibration of the C-O bond in the ester. |

| C=N and C=C | 1630 - 1450 | Aromatic ring stretching vibrations of the benzimidazole and pyridine rings. |

| C-H (aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the aromatic rings. |

| C-H (aliphatic) | 2980 - 2850 | Stretching vibrations of C-H bonds in the methyl and methylene groups.[10] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns in MS/MS can provide further structural information.

-

Predicted HRMS (ESI+):

-

[M+H]⁺: Calculated for C₁₉H₁₉N₃O₃S. The measured mass should be within 5 ppm of the theoretical mass.

-

-

Predicted Fragmentation Pattern:

Discussion and Future Perspectives

The synthesis and characterization of this compound represent a logical step in the exploration of novel PPIs. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a standard organic synthesis laboratory. The predicted analytical data provides a clear roadmap for the structural confirmation of the target compound.

Future work should focus on the biological evaluation of this compound. In vitro studies could assess its stability in acidic conditions and its ability to inhibit the H+/K+-ATPase. Subsequent in vivo studies in animal models could then determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The data gathered from these studies will be crucial in determining if this compound or its derivatives represent a viable path toward the next generation of acid-suppressing therapeutics.

References

-

PubChem. 4-Acetoxypyridine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Saini, S., et al. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

-

PubChem. 4-Hydroxy Omeprazole Sulfone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 2.4: Functional Groups. [Link]

-

PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

PubChemLite. 4-hydroxy omeprazole sulfone (C16H17N3O4S). [Link]

-

Wikipedia. Acetoxy group. [Link]

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

-

White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. 4-Acetylpyridine - Optional[15N NMR] - Chemical Shifts. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4-Acetoxypyridine | C7H7NO2 | CID 311756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

4-Acetyloxy Omeprazole Sulfide: A Technical Guide to a Potential Omeprazole Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetyloxy Omeprazole Sulfide, a potential impurity in the synthesis and degradation of omeprazole. While not a commonly cited impurity, its formation is chemically plausible under certain conditions. This document delineates a hypothetical formation pathway, proposes a detailed analytical workflow for its detection and characterization, and discusses the toxicological and regulatory considerations in line with international guidelines. This guide is intended to serve as a proactive resource for researchers and professionals in pharmaceutical development and quality control, enabling them to anticipate and manage potential impurities in omeprazole and related compounds.

Introduction to Omeprazole and the Imperative of Impurity Profiling

Omeprazole is a proton pump inhibitor widely used to treat conditions caused by excess stomach acid.[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to its safety and efficacy.[2] The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][4] Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products formed during storage.[2] A thorough understanding of potential impurities is crucial for developing robust manufacturing processes and stable formulations.

This guide focuses on a specific, theoretically plausible impurity: this compound. While not extensively documented in the literature as a common omeprazole impurity, its chemical structure suggests potential formation pathways that warrant consideration during drug development.

Chemical Profile and Hypothetical Formation of this compound

2.1. Chemical Structure

-

IUPAC Name: [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate

-

Molecular Formula: C₁₈H₁₉N₃O₃S

-

Core Structure: The molecule consists of a benzimidazole ring system linked via a methylsulfanyl bridge to a substituted pyridine ring. The key feature is the acetyloxy group at the 4-position of the pyridine ring.

2.2. Hypothetical Formation Pathway

The formation of this compound is not a standard degradation pathway of omeprazole under typical stress conditions. However, its synthesis can be postulated under specific chemical environments, particularly in the presence of acetylating agents. One plausible route involves the acetylation of a precursor, 4-Hydroxy Omeprazole Sulfide.

Another potential pathway could involve the reaction of an N-oxide intermediate. Pyridine N-oxides are known to undergo acylation reactions.[5] If an N-oxide of omeprazole sulfide were formed, it could potentially rearrange upon reaction with an acetylating agent like acetic anhydride to yield the 4-acetyloxy derivative. Acetic anhydride is a common reagent in organic synthesis and its presence, even in trace amounts as a reagent impurity or a by-product, could lead to the formation of such acetylated impurities.[6][7]

Analytical Methodologies for Detection and Characterization

A robust analytical method is essential for the detection and quantification of potential impurities. A stability-indicating HPLC method is the cornerstone of such an analytical strategy.

3.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for separating this compound from omeprazole and other known impurities.

3.1.1. Experimental Protocol: HPLC Method for Impurity Profiling

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.02 M Phosphate buffer, pH 7.6.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 302 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the omeprazole sample in a mixture of mobile phase A and B (70:30) to a concentration of 1 mg/mL.

Rationale for Method Design: The C18 column provides good retention and separation for the relatively nonpolar omeprazole and its impurities. The phosphate buffer at pH 7.6 ensures the stability of omeprazole during analysis. A gradient elution is necessary to resolve impurities with a wide range of polarities. UV detection at 302 nm is a common wavelength for the analysis of omeprazole and its related substances.

3.2. Mass Spectrometry (MS)

For the structural elucidation of an unknown impurity, coupling the HPLC system to a mass spectrometer (LC-MS) is indispensable.

3.2.1. Expected Mass Fragmentation Pattern

In positive ion electrospray ionization (ESI+), this compound is expected to show a protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve:

-

Loss of the acetyloxy group: A characteristic loss of 59 Da (CH₃COO) or 42 Da (ketene, CH₂CO).

-

Cleavage of the methylsulfanyl bridge: Leading to fragments corresponding to the benzimidazole and pyridine moieties.

-

Benzimidazole ring fragmentation: Benzimidazole derivatives are known to undergo characteristic fragmentation, which can aid in confirming this part of the structure.[8][9][10]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

To definitively confirm the structure of an isolated impurity, ¹H and ¹³C NMR spectroscopy are required.

3.3.1. Expected NMR Spectral Features

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the benzimidazole and pyridine rings, the methoxy groups, the methyl groups on the pyridine ring, the methylene bridge, and a distinct singlet for the acetyl group protons around 2.1-2.3 ppm.

-

¹³C NMR: The spectrum would show the corresponding carbon signals, including a carbonyl carbon from the acetyl group around 170 ppm.

3.4. Visualization of the Analytical Workflow

Regulatory and Toxicological Considerations

The presence of any new, unqualified impurity must be addressed according to ICH guidelines.[3][4]

4.1. ICH Thresholds

The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[3][11] For a new impurity like this compound, these thresholds would determine the necessary regulatory actions.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

4.2. Toxicological Assessment

If this compound is present above the qualification threshold, a toxicological assessment is required.[11] This assessment would need to consider the potential toxicity of the molecule. Acetylation is a common metabolic pathway, and acetylated metabolites of some drugs are known to have different toxicological profiles than the parent compound.[12] The assessment would involve a literature review for toxicological data on similar structures and potentially in silico toxicity predictions. If sufficient data is not available, further toxicological studies may be necessary.

Conclusion and Future Perspectives

While this compound is not a widely reported impurity of omeprazole, its potential for formation under certain synthetic or degradation conditions should not be overlooked. A proactive approach to impurity profiling, guided by sound chemical principles, is essential for robust pharmaceutical development. The analytical methodologies and regulatory considerations outlined in this guide provide a framework for the identification, characterization, and control of this and other potential impurities. Further forced degradation studies on omeprazole and its sulfide precursor in the presence of acetylating agents could provide valuable insights into the likelihood of formation of this compound and help in the development of more comprehensive control strategies.

References

- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Accessed January 15, 2026.

- Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. Accessed January 15, 2026.

- JoVE. Phase II Reactions: Acetylation Reactions. JoVE. Published February 12, 2025.

- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.

- ICH. ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Published October 31, 2024.

- ResearchGate. Acylation of pyridine N-oxide derivative by α-oxocarboxylic acid under...

- ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Published October 25, 2006.

- SciSpace. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace. Published March 7, 2008.

- ResearchGate. (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

- International Journal of Development Research. study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Published April 27, 2016.

- European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Accessed January 15, 2026.

- Benchchem. common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them. Benchchem. Accessed January 15, 2026.

- PubMed Central. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. PubMed Central. Accessed January 15, 2026.

- Echemi.

- arkat usa. Recent trends in the chemistry of pyridine N-oxides.

- YouTube. Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. YouTube. Published May 19, 2024.

- MedCrave online. Forced Degradation Studies. MedCrave online. Published December 14, 2016.

- Echemi. The Power of Acetylation: Acetic Anhydride's Role from Polymers to Pharmaceuticals. Echemi. Accessed January 15, 2026.

- ACS Publications. A New and Convenient Alkylation and Acylation of Pyridine N-Oxides.

- PubMed Central. New insights into drug metabolism and toxicology Report of a symposium on drug metabolism and toxicity held at the British Pharmacological Society Meeting in Cardiff, UK, in July 2000. PubMed Central. Accessed January 15, 2026.

- ResearchGate. N acetylcysteine forced degradation study.

- YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Published December 24, 2022.

- Semantic Scholar. Clinical consequences of polymorphic acetylation of basic drugs. Semantic Scholar. Accessed January 15, 2026.

- ResearchGate. Impurity profile analysis of drug products containing acetylsalicylic acid: A chemometric approach.

- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Published October 20, 2021.

- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Published April 15, 2020.

- SciSpace. Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Ana. SciSpace. Accessed January 15, 2026.

- White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Published August 1, 2018.

- ResearchGate. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023.

- BJSTR Publishers. Forced Degradation – A Review. BJSTR Publishers. Published November 30, 2022.

- ResearchGate. Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study.

- Wikipedia. Acetic anhydride. Wikipedia. Accessed January 15, 2026.

- PubMed. Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). PubMed. Accessed January 15, 2026.

- PubMed. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. Published January 6, 2022.

- Review on the modern analytical advancements in impurities testing. Accessed January 15, 2026.

- PubMed. Reaction of proton pump inhibitors with model peptides results in novel products. PubMed. Accessed January 15, 2026.

- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Accessed January 15, 2026.

- ResearchGate. Synthesis or rupture: Duration of acid inhibition by proton pump inhibitors.

- PubMed Central. Pharmacology of Proton Pump Inhibitors. PubMed Central. Accessed January 15, 2026.

- Wikipedia. Discovery and development of proton pump inhibitors. Wikipedia. Accessed January 15, 2026.

- PubMed Central. The Chemically Elegant Proton Pump Inhibitors. PubMed Central. Accessed January 15, 2026.

- PubMed Central. Pharmacology of Proton Pump Inhibitors. PubMed Central. Accessed January 15, 2026.

Sources

- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 7. echemi.com [echemi.com]

- 8. scispace.com [scispace.com]

- 9. journalijdr.com [journalijdr.com]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Video: Phase II Reactions: Acetylation Reactions [jove.com]

The Strategic Role of Acetyloxy Intermediates in Proton Pump Inhibitor Synthesis: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical, yet often misunderstood, role of acetyloxy intermediates, specifically in the context of synthesizing the pyridine moiety required for the production of proton pump inhibitors (PPIs) like omeprazole. While the term "4-Acetyloxy Omeprazole Sulfide" is a misnomer in the direct synthetic route to omeprazole, the strategic use of a 2-acetyloxymethyl-pyridine derivative is a cornerstone in the efficient construction of the key pyridine precursor. This guide will dissect the causality behind these synthetic choices, providing a robust framework for understanding and implementing these methodologies.

Deconstructing the Synthesis: The Pyridine Moiety as the Focal Point

The synthesis of omeprazole and its analogs is a tale of two halves: the construction of a substituted benzimidazole core and a functionalized pyridine ring, which are then coupled and subsequently oxidized. The core of this guide focuses on the synthesis of the crucial pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, where the acetyloxy group plays a pivotal, transient role.

A prevalent and efficient industrial synthesis commences with 4-nitro-2,3,5-trimethylpyridine-N-oxide. The transformation of this starting material into the desired chloromethyl pyridine intermediate is a multi-step process where the acetyloxy derivative is a key, isolable intermediate.[1]

The Acetyloxy Intermediate: A Linchpin in the Synthetic Pathway

The direct chlorination of the methyl group at the 2-position of the pyridine ring is challenging. The acetyloxy group serves as an effective handle to facilitate the introduction of the chloro substituent. The synthetic sequence is as follows:

-

Formation of the Acetyloxy Intermediate: 4-nitro-2,3,5-trimethylpyridine-N-oxide is treated with acetic anhydride. This reaction, a variation of the Boekelheide rearrangement, results in the formation of 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine.[1] This step is crucial as it functionalizes the otherwise unreactive methyl group.

-

Hydrolysis to the Hydroxymethyl Derivative: The 2-acetyloxymethyl intermediate is then subjected to hydrolysis, typically under basic conditions, to yield 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine.[1] This step removes the acetyl protecting group, revealing a hydroxyl group that is readily converted into a good leaving group.

-

Chlorination: The hydroxymethyl group is then chlorinated, most commonly using thionyl chloride, to produce 2-chloromethyl-3,5-dimethyl-4-nitropyridine.[2][3][4]

-

Methoxylation: In a subsequent step, the nitro group at the 4-position is displaced by a methoxy group to yield the final key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

This sequence highlights that the acetyloxy group is not present on the final sulfide intermediate but is a critical precursor in the synthesis of the pyridine component.

Causality of Experimental Choices

-

Why Acetic Anhydride? Acetic anhydride serves as both a reactant and a solvent in the initial rearrangement, providing a cost-effective and efficient means to introduce the acetyloxymethyl group.

-

Controlled Hydrolysis: The use of a distinct hydrolysis step allows for the purification of the hydroxymethyl intermediate, ensuring a clean subsequent chlorination reaction. This stepwise approach enhances the overall yield and purity of the final chloromethyl pyridine.

-

Thionyl Chloride for Chlorination: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides, proceeding through a well-understood mechanism that results in good yields.

Assembling the Core Structure: Formation of the Omeprazole Sulfide

With the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in hand, the next stage of the synthesis involves its coupling with 5-methoxy-2-mercaptobenzimidazole.

This reaction is a classic nucleophilic substitution where the thiolate anion of the benzimidazole, generated in situ with a base such as sodium hydroxide, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride and forming the thioether linkage.[5][6] The resulting molecule is the direct precursor to omeprazole, correctly named omeprazole sulfide or pyrmetazole.

The Final Step: Controlled Oxidation to Omeprazole

The culmination of the synthesis is the selective oxidation of the sulfide to a sulfoxide. This is a critical transformation that must be carefully controlled to prevent over-oxidation to the corresponding sulfone, a common impurity.[7]

A variety of oxidizing agents have been employed for this step, with meta-chloroperoxybenzoic acid (m-CPBA) being a common laboratory-scale reagent.[5][7] On an industrial scale, other oxidizing systems, such as hydrogen peroxide in the presence of a catalyst, are often used.[8]

Experimental Protocols

Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

-

Step 1: Acetoxylation: 4-nitro-2,3,5-trimethylpyridine-N-oxide is heated in acetic anhydride. The reaction mixture is then worked up to isolate 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

-

Step 2: Hydrolysis: The isolated acetyloxy intermediate is dissolved in a suitable solvent and treated with a base, such as sodium hydroxide, to afford 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine.

-

Step 3: Chlorination: The hydroxymethyl derivative is dissolved in an inert solvent like dichloromethane and treated with thionyl chloride at a controlled temperature (e.g., 0°C to room temperature) to yield 2-chloromethyl-3,5-dimethyl-4-nitropyridine.[2][3][4]

-

Step 4: Methoxylation and Salt Formation: The nitro-compound is then reacted with a methoxide source to substitute the nitro group. Subsequent treatment with hydrochloric acid yields the desired 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Synthesis of Omeprazole Sulfide (Pyrmetazole)

-

In a reaction vessel, 5-methoxy-2-mercaptobenzimidazole is dissolved in a suitable solvent system (e.g., ethanol/water) containing a base like sodium hydroxide.

-

The solution is cooled, and a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a suitable solvent is added dropwise.

-

The reaction mixture is stirred for several hours, and the product, omeprazole sulfide, precipitates and is collected by filtration.[5][6]

Oxidation to Omeprazole

-

Omeprazole sulfide is dissolved in a chlorinated solvent such as dichloromethane.

-

The solution is cooled to a low temperature (e.g., -10°C to 0°C).

-

A solution of m-CPBA in dichloromethane is added slowly to the reaction mixture.

-

Upon completion of the reaction, the mixture is washed with a basic solution to remove excess peroxyacid, and the omeprazole is isolated.[5]

Data Presentation

| Intermediate | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine | 4-nitro-2,3,5-trimethyl pyridine-N-oxide | Acetic anhydride | >90 | >95 |

| 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine | 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine | NaOH | >95 | >98 |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine | 1. SOCl2, 2. NaOMe/MeOH, 3. HCl | ~70-80 (overall) | >99 |

| Omeprazole Sulfide | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl & 5-methoxy-2-mercaptobenzimidazole | NaOH | >95 | >99 |

| Omeprazole | Omeprazole Sulfide | m-CPBA | >90 | >99.5 |

Visualizations

Synthesis of the Pyridine Intermediate

Caption: Synthetic pathway to the key pyridine intermediate.

Overall Synthesis of Omeprazole

Caption: Final assembly and oxidation to Omeprazole.

Conclusion

The role of the acetyloxy group in the synthesis of omeprazole is strategic and nuanced. It serves as a key functional handle in the multi-step synthesis of the required 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride intermediate. By understanding the rationale behind the introduction and subsequent removal of this group, researchers and drug development professionals can better appreciate the elegance and efficiency of this established synthetic route. This guide provides a clear and accurate depiction of this process, correcting the common misconception of a "this compound" and instead highlighting the true role of the acetyloxy intermediate in the broader context of PPI synthesis.

References

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).

- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Journal of Chemical Research, 2006(10), 655-656.

-

MolPort. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

-

ChemSrc. (2024). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

-

Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Google Patents. (2010). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

The Mechanism of Action of 4-Acetyloxy Omeprazole Sulfide: A Technical Guide for Drug Development Professionals

Abstract

4-Acetyloxy Omeprazole Sulfide represents a novel derivative of the widely recognized proton pump inhibitor (PPI) class of drugs. While its direct mechanistic data is not extensively published, its structural similarity to omeprazole allows for a well-grounded hypothesis of its mode of action. This technical guide provides an in-depth exploration of the putative mechanism of this compound, from its anticipated bioactivation to its interaction with the gastric H+/K+-ATPase. We will delve into the rationale behind its chemical modifications, propose a detailed activation pathway, and outline the requisite experimental protocols for the validation of its mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of gastric acid suppressants.

Introduction: The Landscape of Proton Pump Inhibition

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are primarily managed by controlling gastric acid secretion.[1][2] The final step in this process is mediated by the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells.[3][4] Proton pump inhibitors (PPIs) are a class of drugs that potently and irreversibly inhibit this enzyme, leading to a profound and long-lasting reduction in stomach acidity.[5][6][7]

Omeprazole, the first clinically approved PPI, is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[3][5][7][8] It accumulates in the acidic compartment of parietal cells, where it undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide.[5][9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[5][8][9]

This compound is a derivative of omeprazole, suggesting a similar mechanistic pathway. This guide will dissect its structure to propose a detailed mechanism of action, highlighting the potential advantages conferred by its unique chemical modifications.

Chemical Structure and Rationale for Modification

The chemical structure of this compound features two key modifications compared to omeprazole: an acetyloxy group at the 4-position of the pyridine ring and a sulfide linkage instead of a sulfoxide. These alterations are likely introduced to modulate the physicochemical properties of the parent molecule, potentially enhancing its stability, bioavailability, and targeting.

Table 1: Structural Comparison of Omeprazole and this compound

| Feature | Omeprazole | This compound | Putative Advantage of Modification |

| Core Structure | Benzimidazole linked to a pyridine ring | Benzimidazole linked to a pyridine ring | Shared pharmacophore for H+/K+-ATPase inhibition. |

| Linkage | Sulfoxide | Sulfide | Increased stability at neutral pH; may act as a prodrug form requiring metabolic oxidation. |

| Pyridine Ring Substitution | Methoxy group at the 4-position | Acetyloxy group at the 4-position | The acetyloxy group may improve stability and pharmacokinetic properties, potentially being cleaved by esterases to an active form. |

The sulfide linkage in this compound renders it more stable than the sulfoxide form of omeprazole, which is known to be acid-labile.[10] The acetyloxy group is a common chemical moiety used in prodrug design to enhance lipophilicity and membrane permeability. It is anticipated that this group would be cleaved by esterases in the body to yield an active metabolite.

Proposed Mechanism of Action and Bioactivation Pathway

The mechanism of action of this compound is hypothesized to be a multi-step process involving absorption, metabolic activation, and targeted inhibition of the proton pump.

Absorption and First-Pass Metabolism

Following oral administration, this compound is expected to be absorbed from the small intestine. During its first pass through the liver, the acetyloxy group may be hydrolyzed by esterases to yield 4-Hydroxy Omeprazole Sulfide, a known metabolite of omeprazole.[11][12] Concurrently, the sulfide group is likely oxidized by cytochrome P450 enzymes, primarily CYP3A4, to the corresponding sulfoxide, which is the immediate precursor to the active inhibitor.[13][14]

Accumulation in Parietal Cells and Acid-Catalyzed Activation

The resulting omeprazole-like molecule, now in its sulfoxide form, is a weak base.[5] This property facilitates its accumulation in the highly acidic secretory canaliculi of gastric parietal cells.[5][10] In this acidic environment (pH ~1), the molecule undergoes a proton-catalyzed intramolecular rearrangement to form a tetracyclic sulfenamide, the active inhibiting species.[5][9]

Irreversible Inhibition of the H+/K+-ATPase

The highly reactive sulfenamide then forms a covalent disulfide bond with one or more cysteine residues on the luminal domain of the H+/K+-ATPase, with Cys813 being a primary target.[5][8] This covalent modification leads to the irreversible inactivation of the proton pump, thereby blocking the final step of gastric acid secretion.[4][8]

Diagram 1: Proposed Bioactivation Pathway of this compound

Caption: Proposed bioactivation pathway of this compound.

Experimental Validation of the Proposed Mechanism

A series of in vitro and cell-based assays are required to experimentally validate the hypothesized mechanism of action of this compound.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory potential of the compound on the proton pump.

Protocol:

-

Preparation of H+/K+-ATPase Vesicles: Isolate H+/K+-ATPase-rich vesicles from rabbit or hog gastric mucosa.

-

Pre-incubation: Incubate this compound and its potential metabolites (4-Hydroxy Omeprazole Sulfide, the corresponding sulfoxide) with the enzyme preparation at both neutral (pH 7.4) and acidic (pH 6.1) conditions to assess the necessity of acid activation.[15][16] Omeprazole should be used as a positive control.

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP.

-

Measurement of Activity: Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released.[17][18]

-

Data Analysis: Calculate the IC50 value for each compound under different pH conditions.

Expected Outcome: this compound and its sulfide metabolite are expected to show minimal inhibition at neutral pH. The sulfoxide metabolite should demonstrate potent, time- and pH-dependent inhibition, similar to omeprazole.

Diagram 2: Workflow for In Vitro H+/K+-ATPase Inhibition Assay

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Cell-Based Assay for Acid Secretion

This assay evaluates the compound's ability to inhibit acid secretion in a more physiologically relevant context.

Protocol:

-

Cell Culture: Culture a suitable cell line, such as human gastric adenocarcinoma (AGS) cells or isolated rabbit gastric glands.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and its potential metabolites.

-

Stimulation of Acid Secretion: Stimulate acid secretion using agents like histamine or forskolin.

-

Measurement of Acid Accumulation: Quantify the accumulation of acid in the extracellular medium using a pH-sensitive dye or a pH-stat titration method.

-

Data Analysis: Determine the IC50 for the inhibition of acid secretion.

Expected Outcome: this compound and its metabolites should inhibit stimulated acid secretion in a dose-dependent manner. The potency in this assay will reflect the combined effects of cell permeability, metabolic activation, and enzyme inhibition.

Metabolic Stability and Metabolite Identification

These studies will confirm the proposed bioactivation pathway.

Protocol:

-

Incubation with Liver Microsomes: Incubate this compound with human liver microsomes in the presence of NADPH.

-

Sample Analysis: At various time points, analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites (e.g., 4-Hydroxy Omeprazole Sulfide, the sulfoxide).[13][14]

-

Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.

Expected Outcome: The results should confirm the hydrolysis of the acetyloxy group and the oxidation of the sulfide to a sulfoxide, consistent with the proposed bioactivation pathway.

Table 2: Summary of Analytical Methods for Omeprazole and its Metabolites

| Analytical Method | Principle | Application | Reference |

| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Quantification of omeprazole and major metabolites in pharmaceutical formulations and biological samples. | [13] |

| LC-MS/MS | High-sensitivity separation and detection based on mass-to-charge ratio. | Sensitive quantification of omeprazole and its metabolites in plasma and other biological matrices for pharmacokinetic studies. | [13][14] |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | Alternative method for the analysis of omeprazole and its metabolites. |

Conclusion and Future Directions

This compound is a promising candidate for the next generation of proton pump inhibitors. Its chemical modifications suggest a prodrug strategy aimed at improving stability and pharmacokinetic properties. The proposed mechanism of action, involving esterase- and CYP450-mediated bioactivation to an active sulfenamide, is well-founded in the established pharmacology of omeprazole.

The experimental protocols outlined in this guide provide a clear roadmap for the validation of this hypothesis. Successful elucidation of the mechanism of action of this compound will not only advance our understanding of this specific compound but also contribute to the broader knowledge base for the rational design of future acid-suppressive therapies. Further in vivo studies will be necessary to fully characterize its pharmacokinetic and pharmacodynamic profile and to ascertain its clinical potential.

References

- A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites - Benchchem.

- Analytical methodologies for the determin

- Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different M

- Omeprazole activation mechanism and sequential inhibition of gastric H + /K + ATPase.

- Omeprazole: Science-Driven, Long-Lasting Acid Suppression Through Irreversible Proton Pump Inhibition - DocVidya.

- This compound | 1359829-71-2 | Benchchem.

- Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors.

- Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting

- In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis.

- In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC - NIH.

- Application Notes and Protocols: Assaying H+/K+-ATPase Inhibition by Linaprazan in vitro - Benchchem.

- Discovery and development of proton pump inhibitors - Wikipedia.

- Does omeprazole (Proton Pump Inhibitor) inhibit stomach acid production? - Dr.Oracle.

- Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine deriv

- The Chemically Elegant Proton Pump Inhibitors - PMC - NIH.

- 4-hydroxy Omeprazole sulfide - Cayman Chemical.

- 4-Hydroxy omeprazole sulfide | Proton Pump | 103876-98-8 | Invivochem.

- Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PubMed Central.

- Studies on the mechanism of action of omeprazole - PubMed.

Sources

- 1. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 | PLOS One [journals.plos.org]

- 2. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 4. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docvidya.com [docvidya.com]

- 6. m.youtube.com [m.youtube.com]

- 7. droracle.ai [droracle.ai]

- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy omeprazole sulfide | Proton Pump | 103876-98-8 | Invivochem [invivochem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. ovid.com [ovid.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnsbm.org [jnsbm.org]

- 18. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Acetyloxy Omeprazole Sulfide

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Acetyloxy Omeprazole Sulfide, a key intermediate in the synthesis of proton pump inhibitors (PPIs). Aimed at researchers, scientists, and drug development professionals, this document delves into the critical aspects of solubility and stability that govern its handling, formulation, and analytical characterization.

Introduction

This compound is a pivotal precursor in the manufacturing of omeprazole and its analogues, which are widely used in the treatment of acid-related gastrointestinal disorders.[1] The molecule's utility in research extends to the investigation of the bioactivation mechanisms of PPIs, which involve an acid-catalyzed transformation to the active sulfenamide.[1] The introduction of the 4-acetyloxy group is a strategic modification aimed at potentially enhancing stability and optimizing pharmacokinetic profiles.[1] A thorough understanding of its solubility and stability is paramount for process optimization, impurity profiling, and the development of robust analytical methods.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate | [1] |

| Molecular Formula | C₁₈H₁₉N₃O₃S | [1] |

| Molecular Weight | 385.43 g/mol | Inferred from formula |

| CAS Number | 1359829-71-2 | [1] |

Solubility Profile

A comprehensive study on the solubility of the closely related analogue, omeprazole sulfide (lacking the 4-acetyloxy group), provides significant insights into the expected solubility characteristics of this compound. The study by Li et al. (2013) systematically measured the mole fraction solubility of omeprazole sulfide in various organic solvents at different temperatures.[2][3]

Expected Solubility Behavior:

The acetyloxy group, being relatively non-polar, is anticipated to enhance the solubility of this compound in a range of organic solvents compared to its hydroxy analogue. Based on the data for omeprazole sulfide, it is predicted that this compound will exhibit good solubility in solvents like methanol, ethanol, acetone, and ethyl acetate, with solubility increasing with temperature.[2]

Table of Predicted Solubility Trends for this compound:

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Similar to methanol, a polar protic solvent. |

| Acetone | Moderate to High | Polar aprotic solvent. |

| Ethyl Acetate | Moderate | Moderately polar solvent. |

| Isopropanol | Moderate | Less polar than ethanol. |

| n-Butanol | Moderate | Lower polarity compared to shorter-chain alcohols. |

| n-Propanol | Moderate | Intermediate polarity between ethanol and n-butanol. |

| Water | Low | The molecule is largely non-polar. |

| DMSO | High | Highly polar aprotic solvent, generally a good solvent for omeprazole and its derivatives.[4][5] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is adapted from the methodology used for omeprazole sulfide and is a reliable method for determining the solubility of this compound.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, isopropanol, n-butanol, n-propanol)

-

Jacketed glass vials

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Analytical balance (±0.0001 g)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a jacketed glass vial.

-

Equilibration: Place the vial in the constant temperature water bath set to the desired temperature and stir the suspension vigorously using a magnetic stirrer to ensure saturation. Equilibration times should be determined empirically but are typically in the range of 24-48 hours.

-

Sample Withdrawal: Once equilibrium is reached, stop stirring and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a 0.45 µm filter.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used.

Data Analysis: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

The experimental data can be correlated with temperature using thermodynamic models such as the modified Apelblat equation or the λh equation.[2][3]

Stability Profile

The stability of this compound is a critical parameter, particularly given the known instability of the benzimidazole moiety in acidic conditions. Forced degradation studies are essential to elucidate its degradation pathways and identify potential degradants.[6][7][8]

Predicted Degradation Pathways

The degradation of omeprazole is well-documented and serves as a model for predicting the behavior of this compound.[7][8][9] The primary route of degradation, especially in acidic media, is the conversion to a reactive sulfenamide intermediate.[1] It is anticipated that this compound will undergo similar transformations.

Acidic Conditions: Under acidic conditions, the benzimidazole nitrogen is protonated, initiating a rearrangement to form the active sulfenamide. This intermediate is highly reactive and can subsequently react with nucleophiles or undergo further degradation.

Oxidative Conditions: Oxidation of the sulfide linkage to a sulfoxide (omeprazole analogue) or a sulfone is a likely degradation pathway.[7]

Thermal and Photolytic Stress: Exposure to heat and light can also induce degradation, potentially leading to the formation of various byproducts.[10]

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines for forced degradation studies and can be adapted for this compound.[6][7][8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature for a defined period. Neutralize the samples with 0.1 N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

Data Analysis: The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control. The formation of degradation products should be monitored, and their peak areas recorded. Mass spectrometry can be used to identify the structures of the major degradation products.[7][8]

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of omeprazole and its related compounds.[11][12]

Recommended HPLC Method

Column: A reversed-phase C18 column is generally suitable. Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection: UV detection at a wavelength where the compound exhibits significant absorbance is common. Mass spectrometric (MS) detection can provide higher selectivity and sensitivity, and is invaluable for impurity identification.[7][8]

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this molecule is limited in the public domain, the extensive knowledge base for the closely related omeprazole and omeprazole sulfide allows for reliable predictions and the design of robust experimental protocols. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their work with this important pharmaceutical intermediate. Further empirical studies are encouraged to build a more comprehensive and specific dataset for this compound.

References

-

Forced Degradation – A Review. (URL: [Link])

-

Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - NIH. (URL: [Link])

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. (URL: [Link])

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. (URL: [Link])

-

Analytical methodologies for the determination of omeprazole: an overview - PubMed. (URL: [Link])

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. (URL: [Link])

-

Analytical methodologies for the determination of omeprazole: An overview | Request PDF. (URL: [Link])

-

New sensitive kinetic spectrophotometric methods for determination of omeprazole in dosage forms. - PlumX. (URL: [Link])

-

Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online. (URL: [Link])

-

Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (URL: [Link])

-

A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Figshare. (URL: [Link])

-

Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) - PubMed. (URL: [Link])

-

(PDF) Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - ResearchGate. (URL: [Link])

-

Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. (URL: [Link])

-

Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma - PubMed. (URL: [Link])

-

(PDF) Stability study of omeprazole - ResearchGate. (URL: [Link])

-

Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties - Preprints.org. (URL: [Link])

-

Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem - NIH. (URL: [Link])

-

Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biomedres.us [biomedres.us]

- 7. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Acetyloxy Omeprazole Sulfide: A Key Intermediate in Proton Pump Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Acetyloxy Omeprazole Sulfide in Pharmaceutical Chemistry

This compound is a critical chemical intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs renowned for their potent inhibition of gastric acid secretion.[1] As a derivative of omeprazole sulfide, it plays a pivotal role in the metabolic and synthetic pathways of these widely used medications. The acetyloxy modification, in particular, is of significant interest for its potential to enhance stability and optimize the pharmacokinetic profiles of PPI analogs. This makes this compound a valuable compound for researchers in advanced pharmaceutical development, including metabolic studies, process chemistry optimization, and the creation of novel drug formulations with improved characteristics such as acid stability and bioavailability.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its role as a process-related impurity in the manufacturing of omeprazole and its enantiomer, esomeprazole.

Core Identifiers and Chemical Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key identifiers and physicochemical properties.

| Identifier | Value | Source |

| CAS Number | 1359829-71-2 | |

| IUPAC Name | [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |

| Molecular Formula | C18H19N3O3S | |

| Molecular Weight | 373.43 g/mol |

Synthesis and Formation

The primary route to this compound is through the O-acylation of its precursor, 4-Hydroxy Omeprazole Sulfide. This reaction involves the introduction of an acetyl group to the hydroxyl moiety on the pyridine ring.

Experimental Protocol: Synthesis of this compound from 4-Hydroxy Omeprazole Sulfide

Materials:

-

4-Hydroxy Omeprazole Sulfide

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Purification solvents (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve 4-Hydroxy Omeprazole Sulfide in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base to the reaction mixture to act as a scavenger for the acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Role as a Process-Related Impurity

In the industrial synthesis of esomeprazole, the active S-enantiomer of omeprazole, rigorous control of impurities is paramount to ensure the safety and efficacy of the final drug product. This compound can arise as a process-related impurity, and its formation is a critical consideration for process chemists.

The formation of this impurity is plausible through a multi-step degradation pathway of the parent drug, omeprazole, which may involve hydrolysis followed by acetylation mechanisms.[2] The presence of acetic acid or other acetylating agents in the reaction mixture, either as a solvent or a reagent, can lead to the unwanted acylation of any 4-hydroxy omeprazole sulfide present.

Control Strategies

Controlling the formation of this compound involves a thorough understanding of the reaction kinetics and careful optimization of process parameters. Key strategies include:

-

Minimizing the presence of acetylating agents: Careful selection of solvents and reagents to avoid sources of acetyl groups.

-

Controlling reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can reduce the formation of byproducts.

-

pH control: Maintaining an optimal pH can be crucial for chemoselectivity and minimizing side reactions.

-

In-process monitoring: Utilizing analytical techniques such as HPLC to monitor the formation of the impurity and adjust process parameters accordingly.

Analytical Characterization

The accurate identification and quantification of this compound are essential for quality control in drug manufacturing and for its use as a reference standard in research. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound is not publicly detailed, a general reverse-phase HPLC method for omeprazole and its impurities can be adapted.

Chromatographic Conditions (Illustrative Example):

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to be in the range of 7.0-8.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of approximately 280-305 nm |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Sample Preparation:

Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, to an appropriate concentration.

Caption: A schematic of the analytical workflow for HPLC analysis.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, serving as both a key intermediate in the development of novel proton pump inhibitors and a critical process-related impurity to be monitored and controlled in the manufacturing of existing drugs like esomeprazole. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and scientists working in drug development and quality assurance. The information and protocols provided in this guide serve as a foundational resource for further investigation and application of this important molecule.

References

-

Pharmaffiliates. (n.d.). Omeprazole Impurities. Retrieved from [Link]

- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

PubChem. (n.d.). 4-Acetyloxy Omeprazole Sulfone. Retrieved from [Link]

- Google Patents. (n.d.). CN110041307A - The preparation method of esomeprazole sulfide intermediate.

Sources

An In-Depth Technical Guide to the Biological Activity of Acetyloxy-Modified Omeprazole Compounds

Foreword: A Strategic Approach to Enhancing Proton Pump Inhibition

For decades, omeprazole has been a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy lies in its targeted, irreversible inhibition of the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion.[1][2] As a prodrug, omeprazole's activation is pH-dependent, occurring within the acidic canaliculi of parietal cells.[3] This elegant mechanism, however, is not without its challenges, including the drug's inherent instability in acidic environments and variable bioavailability.[4][5] This has spurred the exploration of chemical modifications to optimize its therapeutic profile.

This technical guide delves into a specific and promising modification: the introduction of an acetyloxy group to the omeprazole scaffold. We will explore the rationale behind this prodrug strategy, focusing on how this modification is designed to influence the compound's stability, absorption, and ultimately, its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scientific principles, detailed experimental methodologies, and critical data interpretation associated with acetyloxy-modified omeprazole compounds.

Section 1: The Rationale for Acetyloxy Modification - A Prodrug Strategy

The primary motivation for modifying omeprazole with an acetyloxy group is to create a prodrug with enhanced pharmaceutical properties.[6][7] A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body, often through enzymatic or chemical hydrolysis.[8] In the context of omeprazole, an acetyloxy modification serves several potential advantages:

-

Improved Stability: Omeprazole is notoriously unstable in acidic conditions, leading to degradation before it can be absorbed.[4] An acetyloxy group can act as a protective moiety, increasing the compound's stability in the gastric environment and during storage.[9]

-

Enhanced Lipophilicity and Permeability: The addition of an acetyl group can increase the lipophilicity of the omeprazole molecule. This may facilitate its passage across biological membranes, potentially leading to improved absorption and bioavailability.

-